molecular formula C10H6ClI B11744778 1-Chloro-8-iodonaphthalene

1-Chloro-8-iodonaphthalene

Cat. No.: B11744778
M. Wt: 288.51 g/mol
InChI Key: XQMTUYPCVZYIGH-UHFFFAOYSA-N
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Description

1-Chloro-8-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where chlorine and iodine atoms are substituted at the 1 and 8 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-8-iodonaphthalene can be synthesized through several methods. One common approach involves the diazotization of 8-chloronaphthalen-1-amine followed by treatment with potassium iodide. The reaction typically proceeds in an aqueous medium at low temperatures (0-20°C) to ensure the stability of the diazonium intermediate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-8-iodonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of ligands and bases like triethylamine.

Major Products:

  • Substitution reactions yield derivatives with different functional groups.
  • Cross-coupling reactions produce biaryl compounds and other complex structures.

Scientific Research Applications

1-Chloro-8-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-8-iodonaphthalene depends on the specific reactions it undergoes. In substitution reactions, the chlorine or iodine atoms are replaced by nucleophiles, leading to the formation of new bonds. In cross-coupling reactions, the compound acts as a substrate, where the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

    1-Iodonaphthalene: Similar structure but lacks the chlorine atom.

    8-Iodonaphthalene-1-carbaldehyde: Contains an aldehyde group instead of chlorine.

    1-Chloronaphthalene: Lacks the iodine atom.

Uniqueness: 1-Chloro-8-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H6ClI

Molecular Weight

288.51 g/mol

IUPAC Name

1-chloro-8-iodonaphthalene

InChI

InChI=1S/C10H6ClI/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H

InChI Key

XQMTUYPCVZYIGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC=C2)I

Origin of Product

United States

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